2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organofluorine compound that features both fluorine and sulfonyl chloride functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts significant reactivity and stability, making it a useful reagent in organic synthesis and other chemical processes.
Mechanism of Action
Mode of Action
The compound, being a sulfonyl chloride, is highly reactive. It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different products. For instance, it can react with amines to form sulfonamides, a class of compounds with a wide range of biological activities .
Biochemical Pathways
For example, some sulfonamides are known to inhibit the enzyme dihydropteroate synthase, disrupting the synthesis of folic acid in bacteria and leading to their death .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with and the type of reactions it undergoes. As mentioned earlier, it can form various products like sulfonamides, sulfonic esters, and sulfonic acids, which can have diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, sulfonyl chlorides are known to be sensitive to moisture . Therefore, they should be stored under dry conditions to maintain their reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-fluoro-4-(trifluoromethyl)benzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols are used in the presence of a base to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or thiols.
Sulfonyl Fluorides: Formed by reduction reactions.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers due to its reactivity and stability
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the fluorine atom on the benzene ring.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of fluorine and trifluoromethyl groups.
Uniqueness
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(3-5(6)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYJQRYWXHLCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634296 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177009-38-9 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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